4,7-Dimethoxy-2-methyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethoxy-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-11-9-7(13-2)4-5-8(14-3)10(9)12-6/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZLMUNEDVTESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553518 | |
| Record name | 4,7-Dimethoxy-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99922-32-4 | |
| Record name | 4,7-Dimethoxy-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 4,7 Dimethoxy 2 Methyl 1h Benzimidazole
Established Synthetic Routes to 4,7-Dimethoxy-2-methyl-1H-benzimidazole
Traditional synthetic approaches to this compound and its core intermediate, 4,7-dimethoxy-1H-benzimidazole, primarily rely on a sequence involving nitration, reduction, and cyclocondensation reactions starting from commercially available 1,4-dimethoxybenzene (B90301).
A common and effective route commences with the dinitration of 1,4-dimethoxybenzene. This initial step typically yields a mixture of dinitro isomers. researchgate.net Subsequent catalytic hydrogenation of this isomeric mixture is a pivotal step. The use of palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethyl acetate (B1210297) allows for the reduction of the nitro groups to amines. researchgate.net This process selectively yields 3,6-dimethoxybenzene-1,2-diamine (B2530320) as the primary product, which can be isolated for the next step. researchgate.netresearchgate.net The diamine is a critical precursor, as its ortho-diamine functionality is primed for cyclization into the benzimidazole (B57391) ring. Phenylenediamines, especially those with electron-donating groups like methoxy (B1213986), are susceptible to oxidation and may form colored byproducts, which can complicate purification. researchgate.net
The general transformation is depicted below: Step 1: Dinitration of 1,4-dimethoxybenzene Step 2: Catalytic Hydrogenation to 3,6-dimethoxybenzene-1,2-diamine
The final step in forming the benzimidazole ring is the cyclocondensation of the 1,2-diamine precursor with a suitable one-carbon source. To synthesize the target compound, this compound, 3,6-dimethoxybenzene-1,2-diamine is reacted with acetic acid. researchgate.net This reaction, often carried out under acidic conditions and with heating, is a variation of the Phillips benzimidazole synthesis.
Similarly, other carboxylic acids can be used to introduce different substituents at the 2-position. For instance, condensation with fluoroacetic acid has been employed to prepare 2-fluoromethylbenzimidazole derivatives. mdpi.com The choice of the condensing agent is a key determinant of the final substituent at the C2 position of the benzimidazole ring.
| Precursor Diamine | Condensing Agent | Product | Reference |
| 3,6-Dimethoxybenzene-1,2-diamine | Acetic Acid | This compound | researchgate.net |
| 1,2-Phenylenediamine | Fluoroacetic Acid | 2-Fluoromethylbenzimidazole | mdpi.com |
Advanced Synthetic Strategies for the 4,7-Dimethoxy-1H-benzimidazole Scaffold
To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, more advanced synthetic strategies have been developed. These include microwave-assisted synthesis and copper-catalyzed reactions, which offer faster, more efficient, and often greener routes to benzimidazole derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like benzimidazoles. jocpr.compreprints.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.org For the synthesis of fused benzimidazoles, microwave irradiation has been successfully applied to the condensation reactions of o-phenylenediamines with various reagents. asianpubs.orgelectronicsandbooks.com The reactions can often be performed in solvent-free conditions, which aligns with the principles of green chemistry. preprints.org For example, the microwave-assisted condensation of resin-bound esters with 1,2-phenylenediamines has been shown to be a highly effective method for preparing benzimidazole libraries with short reaction times. electronicsandbooks.com This approach enhances the efficiency of synthesizing diverse benzimidazole derivatives. mdpi.com
| Method | Reaction Time | Yield | Advantages | Reference |
| Conventional Heating | Hours | Moderate to Good | Standard laboratory setup | asianpubs.org |
| Microwave Irradiation | Minutes | Good to Excellent | Rapid, higher yields, solvent-free options | asianpubs.orgmdpi.com |
Copper-catalyzed reactions have become a cornerstone in the synthesis of N-heterocycles, including benzimidazoles. nih.govnih.gov These methods often involve the intramolecular C-N cross-coupling of o-haloaniline derivatives. acs.org Copper(I) and copper(II) complexes are effective catalysts for these transformations. acs.orgrsc.org For example, copper(II) oxide nanoparticles have been used as a ligand-free, recyclable catalyst for the intramolecular cyclization of o-bromoarylamidines to yield substituted benzimidazoles in high yields (80-97%). acs.org This approach is noted for its simplicity and efficiency. acs.org Furthermore, one-pot, three-component reactions involving 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper(I) chloride, provide a direct route to benzimidazoles, demonstrating good functional group tolerance. nih.gov
Tunable Halogenation and Quinone Formation from Dimethoxybenzimidazole Intermediates
The functionalization of dimethoxybenzimidazole systems can be finely controlled to achieve either halogenation or the formation of quinones. Research has demonstrated that dimethoxybenzimidazole-benzimidazolequinone (DMBBQ) intermediates are particularly amenable to late-stage functionalization. ucl.ac.uk
A notable methodology employs non-toxic sodium halides (NaCl or NaBr) in conjunction with Oxone as the oxidant in a hexafluoroisopropanol (HFIP)/water solvent system. This approach allows for the selective chlorination and bromination at the p-dimethoxybenzene portion of the DMBBQ molecule. The site preference for halogenation is rationalized by a discontinuity in the conjugation of the DMBBQ system, as confirmed by X-ray crystallography. By adjusting the reaction conditions, specifically by increasing the in situ generation of the halogen and the water content, the reaction can be shifted from simple halogenation to the formation of the corresponding bis-p-benzimidazolequinone. ucl.ac.uk
This tunable reactivity provides a strategic advantage in the synthesis of complex benzimidazolequinones, allowing for either the introduction of a halogen handle for further derivatization or direct conversion to the quinone structure. ucl.ac.uk
Reaction Pathways and Transformation Studies of this compound
Oxidative Transformations (e.g., Cerium(IV) Ammonium (B1175870) Nitrate (B79036) Oxidation)
Cerium(IV) ammonium nitrate (CAN) is a versatile and potent oxidizing agent frequently used for transformations involving electron-rich aromatic systems like this compound. arabjchem.orgnih.govnih.gov The oxidation of p-dimethoxybenzenes with CAN is a well-established method for producing p-benzoquinones. ucl.ac.uk
In the context of benzimidazole derivatives, the CAN-mediated oxidation of 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole has been shown to yield a bis-chloromethylbenzimidazolequinone. ucl.ac.uk The reaction outcome is highly dependent on the stoichiometry of the oxidant. For instance, using a lower equivalence of CAN during the oxidation of 4,7-dimethoxybenzimidazole alkoxyamine 2 led to the high-yield (86%) formation of the dimethoxybenzimidazole-benzimidazolequinone (DMBBQ) intermediate 4a, whereas higher equivalents of CAN promoted the formation of the bis-benzimidazolequinone 3. ucl.ac.uk
The choice of solvent also plays a critical role. The use of acetonitrile/water can facilitate these oxidations, but switching to hexafluoroisopropanol (HFIP) has been shown to improve the yield of the desired DMBBQ intermediate significantly, preventing the formation of monomeric benzimidazolequinone side products. ucl.ac.uk This highlights CAN's role in facilitating not only quinone formation but also the creation of dimeric adducts. ucl.ac.uk
Table 1: CAN Oxidation Products of 4,7-Dimethoxybenzimidazole Derivatives
| Starting Material | Oxidant | Key Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole | CAN (2.9 equiv.) | Not specified | Bis-chloromethylbenzimidazolequinone (1) | 38% | ucl.ac.uk |
| 4,7-Dimethoxybenzimidazole alkoxyamine (2) | CAN (low equiv.) | Not specified | DMBBQ (4a) | 86% | ucl.ac.uk |
| 4,7-Dimethoxybenzimidazole alkoxyamine (2) | CAN (high equiv.) | Not specified | Bis-benzimidazolequinone (3) | Not specified | ucl.ac.uk |
| Dimethoxybenzimidazole (6b) | CAN | MeCN/H₂O | DMBBQ (5b) | 73% | ucl.ac.uk |
Electrophilic Substitution Reactions on the Dimethoxybenzene Moiety
The electron-rich dimethoxybenzene ring of this compound is activated towards electrophilic substitution reactions. Attempts to directly fluorinate the activated 4,7-dimethoxybenzene portion of the molecule have been explored. mdpi.com
Halogenation, a common electrophilic aromatic substitution, has been successfully demonstrated on related intermediates. For example, dimethoxybenzimidazole-benzimidazolequinones (DMBBQs) undergo chlorination and bromination specifically at the p-dimethoxybenzene ring using sodium halides and Oxone. ucl.ac.uk This regioselectivity underscores the high electron density and accessibility of the benzene (B151609) part of the benzimidazole core. While these examples involve a more complex dimeric intermediate, they confirm the inherent reactivity of the dimethoxybenzene moiety towards electrophiles. ucl.ac.uk
Specific Functionalizations (e.g., Fluorination with Selectfluor)
The fluorinating agent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been utilized in attempts to functionalize derivatives of this compound. mdpi.comresearchgate.net While Selectfluor is known to fluorinate activated aromatic positions on compounds like anisoles and benzamides, its reaction with a 4,7-dimethoxybenzimidazole derivative yielded an unexpected result. mdpi.comnih.gov
In an attempt to achieve electrophilic aromatic substitution on the dimethoxybenzene ring of 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole (1), an alternative reaction pathway was discovered. mdpi.comresearchgate.net Instead of substitution on the aromatic ring, the reaction led to the formation of 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole (3) in a 77% yield. mdpi.comresearchgate.net This transformation involves the substitution of the TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) free radical with fluorine at the benzylic position. mdpi.comresearchgate.net
The proposed mechanism suggests that the reaction does not proceed via a typical electrophilic aromatic substitution. Instead, it may involve an initial S_N2 attack or a mesolytic cleavage, ultimately leading to fluorination at the 2-methyl position rather than the intended aromatic ring. mdpi.com
Table 2: Fluorination of a 4,7-Dimethoxy-1-methyl-1H-benzimidazole Derivative
| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
Dimerization and Formation of Adducts
The this compound scaffold is a precursor to various dimeric structures and adducts, particularly through oxidative pathways. The use of Cerium(IV) ammonium nitrate (CAN) as an oxidant can lead to the formation of dimeric adducts from p-dimethoxybenzenes. ucl.ac.uk
Specifically, the oxidation of 4,7-dimethoxybenzimidazole derivatives with CAN can yield dimeric ring-fused adducts known as dimethoxybenzimidazole-benzimidazolequinones (DMBBQs). ucl.ac.uk The formation of these adducts is a key step, as the DMBBQ itself is a stable intermediate that can be isolated in high yield and used for further functionalization. ucl.ac.uk For example, DMBBQ 4a was obtained in 86% yield from the CAN oxidation of alkoxyamine 2. ucl.ac.uk
These reactions demonstrate a tendency for the benzimidazole units to couple under oxidative conditions, forming a C-C bond between the benzene rings of two precursor molecules to create a [5,5'-bibenzimidazole] core structure. ucl.ac.uk This dimerization pathway provides access to a new class of bis-p-benzimidazolequinones. ucl.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole |
| 4,7-Dimethoxybenzimidazole alkoxyamine |
| Dimethoxybenzimidazole-benzimidazolequinone (DMBBQ) |
| Bis-p-benzimidazolequinone |
| Bis-chloromethylbenzimidazolequinone |
| Pyrido[1,2-a]benzimidazolequinone |
| Selectfluor |
| Oxone |
| Cerium(IV) ammonium nitrate (CAN) |
| 4,7-Dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole |
| 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole |
| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) |
| Hexafluoroisopropanol (HFIP) |
Structural Elucidation and Advanced Spectroscopic Characterization of 4,7 Dimethoxy 2 Methyl 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a detailed map of the molecular structure of 4,7-Dimethoxy-2-methyl-1H-benzimidazole can be constructed.
¹H NMR Spectral Analysis of Substituent Effects
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The electron-donating nature of the two methoxy (B1213986) groups at the C4 and C7 positions significantly influences the chemical shifts of the aromatic protons on the benzimidazole (B57391) core. These groups increase the electron density of the benzene (B151609) ring, causing the attached protons (H-5 and H-6) to be shielded and resonate at a higher field (lower ppm) compared to an unsubstituted benzimidazole. The two aromatic protons, H-5 and H-6, are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet. The methyl group at the C2 position is expected to appear as a sharp singlet, while the methoxy protons will also produce a distinct singlet. The N-H proton typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of substituted benzimidazoles)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~12.0 | broad singlet |
| H-5, H-6 | ~6.5 - 6.8 | singlet |
| OCH₃ (C4, C7) | ~3.8 - 4.0 | singlet |
| CH₃ (C2) | ~2.5 - 2.6 | singlet |
¹³C NMR Chemical Shift Assignments and Structural Correlations
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their electronic environment and hybridization state. In benzimidazoles, the carbon atoms adjacent to the pyrrole-type nitrogen (C7a and C4 in the tautomeric form) are shielded compared to those adjacent to the pyridine-type nitrogen. mdpi.com The presence of electron-donating methoxy groups at C4 and C7 causes a significant downfield shift for these carbons due to the oxygen's direct attachment, while also influencing the shifts of other ring carbons. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is often used in computational chemistry to predict NMR chemical shifts, which can then be compared with experimental data for structural confirmation. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of substituted benzimidazoles)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~152 |
| C4, C7 | ~145 |
| C7a, C3a | ~130 |
| C5, C6 | ~100 |
| OCH₃ | ~55 |
| CH₃ | ~14 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Stretching of the imidazole (B134444) N-H bond, often broad due to hydrogen bonding. nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. mdpi.com |
| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of the methyl and methoxy C-H bonds. |
| C=N / C=C Stretch | 1500 - 1650 | Ring stretching vibrations within the benzimidazole system. jconsortium.com |
| C-O Stretch (Asymmetric) | 1220 - 1280 | Asymmetric stretching of the aryl-ether C-O-C bond of the methoxy groups. |
| C-O Stretch (Symmetric) | 1000 - 1050 | Symmetric stretching of the aryl-ether C-O-C bond. |
The analysis of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), allows for detailed structural confirmation. For instance, the presence of strong C-O stretching bands confirms the methoxy substituents, while the N-H stretching frequency can provide information about hydrogen bonding in the sample. nih.govjconsortium.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. bris.ac.uk For this compound (C₁₀H₁₂N₂O₂), the calculated monoisotopic mass is 192.0899 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 193.0977.
Under fragmentation conditions (MS/MS), characteristic neutral losses and fragment ions are expected. The fragmentation pathways of benzimidazole derivatives often involve cleavages related to the substituents and the heterocyclic core. nih.govjournalijdr.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Description |
| 193.0977 | [C₁₀H₁₃N₂O₂]⁺ | Protonated molecular ion ([M+H]⁺). |
| 178.0740 | [C₉H₁₀N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the C2 position, a common fragmentation for 2-alkylbenzimidazoles. journalijdr.com |
| 162.0791 | [C₉H₁₀N₂O]⁺ | Loss of formaldehyde (B43269) (CH₂O) from a methoxy group. |
| 132.0525 | [C₇H₆N₂O]⁺ | Potential loss of HCN from the m/z 178 ion followed by loss of CH₂O, or another complex rearrangement. Loss of HCN is characteristic of the benzimidazole core. journalijdr.com |
This fragmentation data provides direct evidence for the molecular weight and corroborates the presence of the methyl and methoxy functional groups.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure
Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal data for this compound is not detailed in the provided sources, the expected structure can be inferred from studies on analogous benzimidazole derivatives. nih.govmdpi.com
The benzimidazole ring system itself is expected to be essentially planar. nih.gov In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. The most prominent interaction is typically an N-H···N hydrogen bond between the N-H of one molecule and the pyridine-like nitrogen atom of an adjacent molecule, forming infinite chains or discrete dimers. nih.govmdpi.com These hydrogen bonds are a key feature that dictates the crystal packing. The methoxy and methyl substituents would be arranged around this core, with their precise orientation (e.g., torsion angles) determined by steric and electronic factors within the crystal packing environment. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular contacts within the crystal structure. nih.gov
Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles
The molecular geometry of this compound is defined by the fusion of a benzene ring and an imidazole ring, forming a bicyclic heteroaromatic system. X-ray crystallography studies on analogous benzimidazole compounds reveal that the benzimidazole moiety is typically planar or nearly planar. nih.govnih.govnih.gov The planarity of this core structure is a fundamental characteristic. For instance, in 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, the benzimidazole unit is reported to be planar, with the largest deviation from the mean plane being minimal. nih.gov Similarly, studies on adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles confirm that the heterocyclic skeletons are almost perfectly planar. nih.gov
The substituents—two methoxy groups at positions 4 and 7, and a methyl group at position 2—will influence the electronic distribution and may introduce minor deviations from perfect planarity. The bond lengths and angles within the benzimidazole core are consistent with its aromatic character, showing values intermediate between single and double bonds.
Detailed bond lengths and angles have been characterized for structurally similar benzimidazole derivatives. While specific data for the title compound is not available, the table below presents typical values for the benzimidazole core and related functional groups based on published crystallographic data for analogous structures. nih.govnih.govresearchgate.net
| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |
| Bond Lengths | C1-N1 | 1.380 | Bond Angles | N1-C2-N3 | ~110-115 |
| C2-N3 | 1.328 | C2-N1-C7a | ~105-109 | ||
| C-O (methoxy) | 1.363 | C-O-C (methoxy) | ~117-118 | ||
| N-H | 0.86 | ||||
| C-C (aromatic) | 1.36-1.41 |
This interactive table is populated with representative data from closely related benzimidazole structures.
The geometry around the methoxy groups is also significant, with the C-O-C angle typically being around 117-118°. The methyl group at the C2 position is attached to the imidazole ring, and its free rotation is a key conformational feature.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of benzimidazole derivatives is significantly influenced by non-covalent intermolecular interactions, particularly hydrogen bonding and π-π stacking. rsc.org These interactions dictate the crystal packing and can affect the material's physical properties.
Hydrogen Bonding: The benzimidazole scaffold contains both a hydrogen bond donor (the N-H group of the imidazole ring) and acceptor sites (the pyridine-type nitrogen atom). researchgate.net This facilitates the formation of strong intermolecular N-H···N hydrogen bonds, which typically organize molecules into one-dimensional chains or tapes. nih.govresearchgate.net In many crystalline benzimidazoles, these chains are a dominant and recurring structural motif. researchgate.net The presence of methoxy groups can also introduce weaker C-H···O interactions. In hydrated crystal forms of related compounds, extensive hydrogen-bonding networks involving water molecules are observed, linking the benzimidazole molecules into complex three-dimensional structures. nih.gov
π-π Stacking: The planar, electron-rich benzimidazole ring system is highly conducive to π-π stacking interactions. rsc.org These interactions occur between parallel aromatic rings of adjacent molecules, contributing significantly to crystal stability. The centroid-to-centroid distance between stacked rings is a key parameter, with typical distances ranging from approximately 3.4 to 3.9 Å. researchgate.netnih.govresearchgate.net For example, in the crystal structure of 4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde, π-π stacking interactions with centroid-centroid distances of 3.6104 Å and 3.6288 Å are observed. nih.gov The specific arrangement (e.g., parallel-displaced or T-shaped) and strength of these interactions are governed by the nature and position of substituents on the aromatic core. rsc.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these and other weak intermolecular contacts. nih.govrsc.org
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H | N | 2.8 - 3.0 | nih.govresearchgate.net |
| Hydrogen Bond | O-H | N/O | 2.6 - 2.8 | nih.govnih.gov |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.4 - 3.9 (centroid-centroid) | researchgate.netnih.gov |
| C-H···π | C-H | Benzimidazole Ring | ~2.7 - 2.9 (H to ring plane) | nih.govnih.gov |
This interactive table summarizes common intermolecular interactions found in benzimidazole crystal structures.
Conformational Analysis and Torsion Angles
Conformational analysis of this compound focuses on the rotational freedom of its substituent groups relative to the rigid benzimidazole plane. The key torsion angles define the spatial orientation of the methyl and dimethoxy groups.
The benzimidazole ring system itself is conformationally rigid. nih.govresearchgate.net However, the substituents attached to it possess rotational degrees of freedom.
Methyl Group (C2): The methyl group at the C2 position is generally considered to be freely rotating, although steric hindrance from adjacent groups could create a small rotational barrier.
Methoxy Groups (C4 and C7): The orientation of the two methoxy groups is described by the C-C-O-C torsion angle. These groups can be oriented either in the plane of the benzimidazole ring (syn-planar or anti-planar) or out of the plane. The planarity is often favored to maximize electronic conjugation, but steric clashes with adjacent atoms or groups can force them to twist. In related structures, methoxy groups are often found to be nearly coplanar with the aromatic ring to which they are attached. nih.gov For example, the C1–O1–C2–C7 torsion angle in 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole is reported as 2.8 (2)°. nih.gov
| Torsion Angle | Atoms Involved | Description | Typical Value (°) |
| ψ | C(3a)-C(4)-O-C(methoxy) | Orientation of 4-methoxy group | ~0-10 or ~170-180 (for planarity) |
| θ | C(7a)-C(7)-O-C(methoxy) | Orientation of 7-methoxy group | ~0-10 or ~170-180 (for planarity) |
| - | N1-C2-C(methyl)-H | Rotation of 2-methyl group | Not fixed (free rotation) |
This interactive table outlines the key torsion angles for conformational analysis.
Computational and Theoretical Investigations of 4,7 Dimethoxy 2 Methyl 1h Benzimidazole
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) has become a primary tool for investigating the properties of heterocyclic compounds like benzimidazoles. researchgate.netdoaj.org By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a suite of quantum chemical descriptors that govern the molecule's behavior.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) or 6-31G(d,p) are commonly used to calculate optimized bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov
Table 1: Representative Calculated Geometrical Parameters for Benzimidazole Derivatives Note: This table presents data from computational studies on analogous benzimidazole compounds to illustrate typical values.
| Parameter | Bond/Angle | Typical Calculated Value | Source Compound |
| Bond Length (Å) | C=N | 1.310 - 1.368 Å | (1-benzyl)-2-(2-arylaminothiazol-4-yl)benzimidazole researchgate.net |
| C-C (aromatic) | 1.392 - 1.457 Å | (1-benzyl)-2-(2-arylaminothiazol-4-yl)benzimidazole researchgate.net | |
| C-O (methoxy) | ~1.36 Å | (Not specified, typical value) | |
| Bond Angle (°) | C-N-C (imidazole) | ~108° | (Not specified, typical value) |
| N-C-N (imidazole) | ~114° | (Not specified, typical value) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.commalayajournal.orgschrodinger.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests higher reactivity and susceptibility to chemical reactions. nih.gov DFT calculations on various benzimidazole derivatives have shown that the HOMO-LUMO gap is significantly influenced by the nature and position of substituents. researchgate.netdergipark.org.tr For 4,7-Dimethoxy-2-methyl-1H-benzimidazole, the electron-donating methoxy (B1213986) groups would be expected to raise the HOMO energy level, potentially reducing the energy gap and influencing its reactivity profile.
Table 2: Calculated FMO Energies and Energy Gaps for Various Benzimidazole Derivatives Note: Values are calculated using DFT methods and vary based on the specific derivative and computational level.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Benzimidazole Derivative 1 | -5.88 | (Not specified) | (Not specified) | dergipark.org.tr |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| 1-benzyl-2-phenyl-1H-benzimidazole Derivative (A6) | -4.03 | -2.78 | 2.921 | biointerfaceresearch.com |
Charge Distribution Analysis (e.g., Mulliken, NBO)
Understanding the distribution of electronic charge within a molecule is key to identifying its electrostatic potential and reactive sites. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common computational methods used to determine the partial atomic charges on each atom. niscpr.res.inbhu.ac.in
Mulliken charge calculations provide a straightforward, though basis-set-dependent, picture of charge distribution. niscpr.res.in NBO analysis offers a more detailed view of electron delocalization by examining interactions between filled (donor) and vacant (acceptor) orbitals, providing insights into intramolecular charge transfer and hyperconjugative interactions. nih.govsemanticscholar.org In studies of substituted benzimidazoles, these analyses typically show that nitrogen atoms are centers of negative charge, while the attached hydrogen atoms are positively charged. researchgate.net For this compound, charge analysis would quantify the electron-donating effect of the methoxy groups on the aromatic system.
Table 3: Representative Mulliken Atomic Charges for a Substituted Benzimidazole Note: Data from (1-benzyl)-2-(2-arylaminothiazol-4-yl)benzimidazole, calculated at the B3LYP/6-31G level.
| Atom | Mulliken Charge (e) |
| N (imidazole) | -0.449 |
| N (imidazole) | -0.457 |
| C (imidazole, C2) | 0.178 |
| H (attached to N) | 0.292 |
| C (aromatic) | -0.142 to 0.414 |
Source: researchgate.net
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. Key indices include:
Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have larger energy gaps. researchgate.netresearchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more reactive. irjweb.comresearchgate.net
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated from the chemical potential (μ) and hardness (η). nih.govdergipark.org.tr
These indices are valuable for comparing the reactivity of different compounds. Molecules with higher softness values and lower hardness are generally more reactive. irjweb.com The introduction of methoxy groups in this compound is expected to increase its softness compared to the unsubstituted benzimidazole core.
Table 4: Calculated Global Reactivity Descriptors for Benzimidazole Derivatives Note: These values are illustrative and depend on the specific molecular structure and computational method.
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Reference |
| Benzimidazole Derivative | 2.345 | (Not calculated) | (Not calculated) | dergipark.org.tr |
| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | 4.71 | (Not calculated) | 1.18 | biointerfaceresearch.com |
| 1-benzyl-2-phenyl-1H-benzimidazole (A2) | 5.675 | (Not calculated) | 1.766 | biointerfaceresearch.com |
| N-sulfonyl benzimidazole (2e) | (Not calculated) | 0.258 | (Not calculated) | nih.gov |
Spectroscopic Parameter Prediction via Theoretical Methods (e.g., GIAO for NMR)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgnih.gov
By calculating the magnetic shielding tensors for a molecule with an optimized geometry, the GIAO method can produce theoretical NMR spectra. These calculated shifts are then compared with experimental data to confirm structural assignments. nih.gov This is particularly useful for complex molecules or for distinguishing between isomers where experimental assignment can be ambiguous. For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. For instance, studies on the related compound 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole show distinct signals for the methoxy and methyl groups, which would be corroborated by theoretical predictions. mdpi.com The correlation between theoretical and experimental spectra provides a high degree of confidence in the molecular structure.
Thermodynamic Property Calculations (Enthalpy, Entropy, Heat Capacity)
DFT calculations can also be used to determine key thermodynamic properties by performing vibrational frequency analysis. From the vibrational frequencies, it is possible to calculate statistical thermodynamic functions such as enthalpy (H), entropy (S), and heat capacity (Cv) at various temperatures. dergipark.org.tr
These calculations provide insight into the thermal stability and behavior of the molecule under different thermal conditions. Studies on benzimidazole derivatives have investigated how these properties change with temperature, typically from 200 K to 1000 K. dergipark.org.tr For this compound, such an analysis would reveal its thermodynamic stability and how its internal energy is distributed among its vibrational modes as a function of temperature.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics simulations and conformational analysis are crucial for understanding the flexibility and preferred three-dimensional structures of benzimidazole derivatives. These computational techniques provide insights into how the molecule behaves over time and which shapes it is most likely to adopt, which are critical aspects for its interaction with biological targets or its material properties.
Detailed Research Findings
Due to the absence of direct studies on this compound, the following findings are based on published research on analogous substituted benzimidazoles. These studies typically employ force fields like the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), or OPLS-AA for MD simulations. nih.gov The parameters for these force fields, especially for novel substitutions, are often derived from or validated by quantum mechanical calculations, most commonly using DFT with basis sets such as B3LYP/6-31G(d,p). nih.govnih.govniscpr.res.in
Conformational Analysis:
Conformational analysis of substituted benzimidazoles reveals important information about the rotational barriers and orientation of the substituent groups. For this compound, key conformational features would include the orientation of the methoxy groups relative to the benzimidazole ring and the rotation of the 2-methyl group.
Molecular Dynamics Simulations:
MD simulations provide a dynamic picture of the molecule's behavior in a simulated environment, often in a solvent like water to mimic physiological conditions. These simulations can reveal the flexibility of the molecule and the stability of different conformations over time.
The following data tables summarize typical parameters used in MD simulations and potential conformational data for a molecule like this compound, based on studies of analogous compounds.
Interactive Data Table: Typical Molecular Dynamics Simulation Parameters for Benzimidazole Derivatives
| Parameter | Typical Value/Method | Reference |
| Force Field | GAFF, GAFF2, CGenFF, OPLS-AA | nih.gov |
| Parameterization | Quantum Mechanics (DFT: B3LYP/6-31G*) | nih.gov |
| Solvent Model | SPC, TIP3P (Explicit Water) | nih.gov |
| Simulation Time | 10 ns - 100 ns | researchgate.net |
| Temperature | 300 K | nih.gov |
| Pressure | 1 atm (NPT ensemble) | nih.gov |
| Software | AMBER, GROMACS, Desmond | nih.govresearchgate.net |
Interactive Data Table: Hypothetical Conformational Data for this compound
| Conformational Feature | Predicted Stable Orientation/Angle | Rationale/Basis |
| Benzimidazole Core | Largely planar | Consistent with studies on various benzimidazole derivatives. nih.gov |
| 4-Methoxy Group Dihedral | Torsion angle to minimize steric clash | Inferred from general principles of conformational analysis. |
| 7-Methoxy Group Dihedral | Torsion angle to minimize steric clash | Inferred from general principles of conformational analysis. |
| 2-Methyl Group Rotation | Low rotational barrier | Based on the small size of the methyl group. |
| Relative Energy of Conformers | Differences likely < 5 kcal/mol | Based on conformational studies of similarly substituted aromatics. ethz.ch |
It is important to reiterate that the data presented, particularly in the second table, is predictive and based on the computational analysis of structurally related compounds. Direct computational and theoretical investigation of this compound would be necessary to confirm these specific conformational details.
Derivatization Strategies and Analogue Synthesis of 4,7 Dimethoxy 2 Methyl 1h Benzimidazole Framework
Modification at the Benzimidazole (B57391) Nitrogen (N-1) Position
The N-1 position of the imidazole (B134444) ring is a common site for derivatization due to the acidic nature of the N-H proton, facilitating substitution reactions.
The nucleophilic nitrogen atom at the N-1 position is readily alkylated or arylated to produce a wide array of N-substituted benzimidazoles. Standard synthesis protocols involve the deprotonation of the benzimidazole N-H with a base, followed by nucleophilic attack on an alkyl or aryl halide.
Commonly employed bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov For instance, the reaction of a 6-substituted-1H-benzimidazole with substituted halides in the presence of potassium carbonate can yield N-substituted derivatives. nih.gov Another method involves heating the parent benzimidazole with an alkylating agent, such as 3-bromo-propan-1-ol, at elevated temperatures, sometimes without a solvent (neat reaction). researchgate.net Metal catalyst-free N-allylation has also been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene. beilstein-journals.org
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| 6-Substituted-1H-benzimidazole | Substituted halide, K₂CO₃, Microwave | N-Substituted 6-(chloro/nitro)-1H-benzimidazole | nih.gov |
| 2-Substituted benzimidazole | Arylsulfonyl chloride, NaH, THF | N-1-Sulfonyl substituted benzimidazole | nih.gov |
| Benzimidazole | 3-bromo-propan-1-ol, KOH | N-1-alkylated benzimidazole | researchgate.net |
| Imidazole / Benzimidazole | Morita–Baylis–Hillman (MBH) acetate (B1210297), Toluene, Reflux | N-allyl-substituted imidazole | beilstein-journals.org |
The introduction of substituents at the N-1 position profoundly influences the electronic and structural characteristics of the benzimidazole core. The nature of the substituent, whether electron-donating or electron-withdrawing, can modulate the electron density distribution across the heterocyclic system.
Substitution at the Methyl Group (C-2) and its Derivatives
The methyl group at the C-2 position offers another site for synthetic modification, allowing for the introduction of various functional groups that can lead to novel analogues. A key strategy involves the initial halogenation of the methyl group, which then serves as a reactive handle for further substitutions.
A notable derivative is 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, which is prepared by the chlorination of (4,7-dimethoxy-1H-benzimidazol-2-yl)methanol. mdpi.com This chlorinated intermediate is a versatile precursor for other derivatives. For example, it can undergo nucleophilic substitution with the hydroxylamine (B1172632) of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl to form an alkoxyamine, 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole. mdpi.comresearchgate.net
This alkoxyamine can be further functionalized. Treatment with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) results in benzylic fluorination, yielding 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole in good yield (77%). mdpi.comresearchgate.net This reaction proceeds via the substitution of the TEMPO free radical with fluorine. mdpi.com These transformations demonstrate how the C-2 methyl group can be systematically converted into other functional moieties like chloromethyl and fluoromethyl groups.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (4,7-dimethoxy-1H-benzimidazol-2-yl)methanol | N-methylation and chlorination | 2-(Chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole | 85% (overall) | mdpi.com |
| 2-(Chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole | TEMPO hydroxylamine, Base | 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole | 83% | mdpi.com |
| 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole | Selectfluor, MeCN, 0 °C | 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole | 77% | mdpi.comresearchgate.net |
Modifications on the Dimethoxybenzene Moiety (C-4, C-7 and flanking positions)
The dimethoxybenzene ring is susceptible to electrophilic substitution and oxidation, providing pathways to a range of functionalized analogues, particularly quinones.
The electron-rich p-dimethoxybenzene ring can be readily halogenated. Research on related dimeric structures, known as DMBBQs (dimethoxybenzimidazole-benzimidazolequinones), shows that chlorination and bromination occur selectively at this site. ucl.ac.ukrsc.org These reactions can be performed using non-toxic sodium halides (NaCl, NaBr) in combination with an oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a hexafluoroisopropanol (HFIP)/water solvent system. ucl.ac.ukrsc.org
Furthermore, the dimethoxybenzene moiety can be oxidized to form a benzimidazole-4,7-dione ring system. researchgate.netnih.gov A common and effective oxidizing agent for this transformation is cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). ucl.ac.ukresearchgate.net This oxidation is a key step in the synthesis of various benzimidazolequinones, which are an important class of compounds. researchgate.net The resulting quinone ring is itself a functional group that can undergo further reactions, although radical trifluoromethylation has been shown to occur at the pre-existing quinone part of a DMBBQ molecule rather than the dimethoxybenzene ring. ucl.ac.ukrsc.org
The core framework can be expanded by introducing more complex chemical scaffolds, leading to hybrid molecules. This can be achieved by fusing new ring systems onto the benzimidazole core. For instance, 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine can react with β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes under microwave irradiation to form dimethoxy-substituted benzo mdpi.comucl.ac.ukimidazo[1,2-a]pyrimidines and benzo mdpi.comucl.ac.ukimidazo[1,2-a]quinazolines. nih.gov These fused systems can then be oxidized to the corresponding pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. nih.gov
Hybrid Molecule Design incorporating 4,7-Dimethoxy-2-methyl-1H-benzimidazole
The strategic design of hybrid molecules, which covalently link two or more pharmacophores, is a well-established approach in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy, better selectivity, or a modified spectrum of activity. The this compound scaffold, with its inherent biological relevance, serves as an attractive anchor for the creation of such hybrid molecules. The design rationale often involves combining this benzimidazole core with other heterocyclic systems known for specific biological activities, aiming to create synergistic effects or multi-target agents.
A common strategy involves linking the benzimidazole nucleus to other pharmacologically important heterocycles, such as triazoles, oxadiazoles, or quinolines, through a flexible or rigid linker. nih.govbeilstein-journals.orgnih.gov The point of attachment on the this compound scaffold can be varied, typically occurring at the N-1 position of the imidazole ring or by modification of the C-2 methyl group. nih.gov
For instance, drawing inspiration from the success of antifungal agents like fluconazole (B54011) and econazole, which contain a triazole ring, a hypothetical hybrid molecule could be designed by linking a triazole moiety to the N-1 position of the this compound core. nih.gov This approach aims to combine the potential antifungal properties of the benzimidazole scaffold with the established mechanism of action of azole antifungals, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungal membranes. nih.gov
Another approach involves the hybridization with quinoline (B57606) derivatives, which are known for their diverse pharmacological activities, including anticancer properties. nih.gov A hybrid molecule could be constructed by connecting the this compound framework to a 7-chloroquinoline (B30040) core, a key component of several established drugs. The linkage could be achieved through various chemical functionalities, such as an amide or an amine, at a suitable position on the benzimidazole ring. Such hybrids have the potential to act as multi-target kinase inhibitors or to exhibit enhanced antiproliferative activity. nih.gov
The design of these hybrid molecules is often guided by computational studies, such as molecular docking, to predict the binding interactions with specific biological targets. The length and nature of the linker, the point of attachment, and the substitution pattern on both the benzimidazole and the hybridizing moiety are critical parameters that are systematically varied to optimize the biological activity and drug-like properties of the resulting compounds.
The synthesis of these hybrid molecules typically involves multi-step reaction sequences. For example, the N-1 position of this compound can be alkylated with a bifunctional linker containing a terminal reactive group, which is then used to attach the second pharmacophore. Alternatively, the C-2 methyl group can be functionalized to introduce a suitable handle for conjugation with another heterocyclic system.
While specific examples of hybrid molecules incorporating the this compound scaffold are not extensively reported in the literature, the principles of hybrid molecule design are well-established for the broader benzimidazole class. These strategies provide a clear roadmap for the future development of novel therapeutic candidates based on the this compound framework.
Molecular Mechanisms of Biological Activity of 4,7 Dimethoxy 2 Methyl 1h Benzimidazole and Analogues
Enzyme Inhibition Studies
Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides. nih.gov Its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and some cancers, as a deficiency in PNP leads to a selective depletion of T-cells. nih.govnih.gov
Benzimidazole (B57391) derivatives have been identified as inhibitors of PNP. Specifically, a study on benzimidazole-4,7-diones, which share a core structure with the compound of interest, demonstrated their ability to inhibit PNP from the protozoal parasite Toxoplasma gondii. nih.gov These derivatives, substituted at the 1- and/or 2-positions, were confirmed as effective inhibitors of the enzyme from two different parasite strains, highlighting the potential of the benzimidazole framework for targeting this crucial metabolic enzyme. nih.gov While direct studies on 4,7-dimethoxy-2-methyl-1H-benzimidazole are limited, the activity of these dione (B5365651) analogues suggests a plausible mechanism of action for the broader class of substituted benzimidazoles against PNP. nih.gov The development of potent PNP inhibitors remains an active area of research for potential therapeutic applications in T-cell malignancies and autoimmune disorders. nih.gov
Interaction with NAD(P)H:quinone Oxidoreductase (NQO1)
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular defense by catalyzing the two-electron reduction of quinones and related substrates, thus protecting cells from electrophilic and oxidative stress. nih.govnih.gov It can also stabilize the p53 tumor suppressor protein against degradation. nih.gov Due to its overexpression in many solid tumors, NQO1 is a significant target in cancer therapy.
The interaction of NQO1 with various small molecules is complex. While some compounds induce NQO1 expression, others act as inhibitors. nih.gov Research on an indolequinone, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), which is a specific, mechanism-based inhibitor of NQO1, provides insight into how methoxy-substituted heterocyclic compounds might interact with this enzyme. researchgate.net The study hypothesized that the inhibition of NQO1 by this compound could be an effective strategy against pancreatic tumors, which often overexpress the enzyme. researchgate.net The mechanism involves the specific properties of the inhibitor that lead to its cytotoxic effects in cancer cells with high NQO1 levels. researchgate.net
Furthermore, NQO1 has been shown to physically interact with and support the function of SIRT1, an NAD+-dependent deacetylase involved in metabolic regulation, especially under conditions of mitochondrial stress. frontiersin.org This interaction suggests that modulating NQO1 activity could have broader effects on cellular metabolism and stress response pathways. frontiersin.org Competitive inhibitors of NQO1, such as dicoumarol, are known to bind in a conformation that partially overlaps with the FAD cofactor, providing a structural basis for their inhibitory action. nih.gov This suggests that benzimidazole analogues could potentially interact with the NQO1 active site in a similar competitive manner.
Modulation of Protein Phosphatase Activity (e.g., CDC25C)
The Cell Division Cycle 25 (CDC25) family of proteins are dual-specificity phosphatases (A, B, and C) that activate cyclin-dependent kinases (CDKs) by dephosphorylating key tyrosine and threonine residues, thereby driving progression through the cell cycle. nih.govmdpi.com Overexpression of CDC25 phosphatases is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.govsemanticscholar.org Inhibition of CDC25 leads to cell cycle arrest, typically at the G1/S or G2/M transitions, and can induce apoptosis. semanticscholar.orgbenthamscience.com
Benzimidazoles have emerged as a class of compounds capable of modulating CDC25 activity. For instance, certain benzimidazole derivatives have been specifically identified as inhibitors of CDC25A. nih.gov The mechanism of inhibition for many small molecules, particularly quinone-based compounds, often involves the arylation of the essential cysteine residue in the enzyme's active site, leading to irreversible inactivation. benthamscience.com However, the search for non-quinoid antagonists is ongoing to avoid potential toxicities associated with redox cycling. benthamscience.com
Studies on vitamin K analogues have shown they can directly bind to the catalytic domains of CDC25A, B, and C, and this binding is abolished when the catalytic cysteine is mutated, confirming its central role in the interaction. nih.gov In silico screening combined with in vitro assays has successfully identified novel, structurally diverse CDC25 inhibitors. semanticscholar.org One such inhibitor, when tested on cancer cells, caused cell cycle arrest in the G2/M phase and an increase in phosphorylated Cdk1, consistent with the inhibition of CDC25. semanticscholar.org These findings support the potential for substituted benzimidazoles like this compound to function as CDC25 inhibitors, disrupting cell cycle progression in malignant cells.
Kinase Inhibition (e.g., EGFR, VEGFR-2, c-Met, MEK1/2)
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. nih.gov The benzimidazole scaffold has proven to be a versatile template for designing potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met. mdpi.comnih.gov
A series of 2-aryl benzimidazole derivatives were identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Among these, certain compounds exhibited significant cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Further kinase assays confirmed their inhibitory activity against these key kinases. nih.gov
Another study focused on benzimidazole-benzohydrazide hybrids, identifying compounds with potent inhibitory activity against a panel of kinases. mdpi.com Notably, compounds 6h and 6i from this study emerged as powerful inhibitors of EGFR and HER2, with IC₅₀ values comparable to established drugs. mdpi.com The lead compound 6i was also shown to induce cell cycle arrest and apoptosis in liver cancer cells. mdpi.com
The substitution pattern on the benzimidazole ring is critical for activity. A study on 2-amidobenzimidazole derivatives as inhibitors of protein kinase CK1δ revealed that a methoxy (B1213986) group at the 5-position reduced inhibitory activity compared to more lipophilic groups like nitro or chloro substituents. mdpi.com This highlights the fine-tuning required in inhibitor design.
The table below summarizes the inhibitory activities of selected benzimidazole analogues against various kinases.
| Compound/Analogue Class | Target Kinase | IC₅₀ (µM) | Source |
| Benzimidazole Analogue 5a | EGFR | ~1.3 | nih.gov |
| Benzimidazole Analogue 5a | VEGFR-2 | ~7.5 | nih.gov |
| Benzimidazole Analogue 5e | EGFR | ~4.2 | nih.gov |
| Benzimidazole-hydrazide 6h | EGFR | 0.073 | mdpi.com |
| Benzimidazole-hydrazide 6h | HER2 | 0.023 | mdpi.com |
| Benzimidazole-hydrazide 6i | mTOR | 0.124 | mdpi.com |
| 5-Nitro-benzimidazole 18 | CK1δ | 0.12 | mdpi.com |
| 5-Methoxy-benzimidazole 17 | CK1δ | 6.27 | mdpi.com |
Topoisomerase I and II Inhibition and DNA Binding Mechanisms (e.g., minor groove binding)
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. They are validated targets for anticancer drugs, which can act as "poisons" by stabilizing the transient enzyme-DNA cleavage complex, leading to lethal DNA strand breaks. esisresearch.org Benzimidazole and particularly bibenzimidazole derivatives are well-known topoisomerase inhibitors that function through a distinct mechanism: binding to the minor groove of DNA. nih.govbeilstein-journals.orgnih.gov
The binding of these heterocyclic dications is typically favored in AT-rich regions, where the minor groove is narrower and provides a snug fit for the ligand. nih.govnih.gov The interaction is non-covalent and disrupts the normal function of DNA-processing enzymes like topoisomerases. beilstein-journals.org A specific dimethoxy benzimidazole analogue, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), has been identified as a selective inhibitor of bacterial DNA topoisomerase I. nih.gov DMA binds differentially to bacterial versus human topoisomerase I, showing higher affinity and a lower IC₅₀ value for the E. coli enzyme. nih.gov
The mechanism of action for these compounds involves their shape and ability to form hydrogen bonds with the base pairs on the floor of the minor groove. nih.gov Even compounds with a twisted or non-classical shape can bind strongly through induced fit and the involvement of bound water molecules that mediate interactions between the ligand and the DNA. nih.govnih.gov This binding can interfere with the catalytic action of topoisomerases and prevent the religation of the DNA strand. beilstein-journals.org Several benzimidazole derivatives have demonstrated potent topoisomerase I inhibitory activity, with some showing greater potency than the reference drug camptothecin. esisresearch.org
The table below presents the inhibitory concentrations for selected benzimidazole analogues against DNA topoisomerases.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I | 14.1 | esisresearch.org |
| 5-Nitro-2-phenoxymethyl-benzimidazole (18) | Topoisomerase I | 248 | esisresearch.org |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II | 22.3 | esisresearch.org |
| 2-(p-Nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 | esisresearch.org |
| DMA | E. coli Topoisomerase I | < 10 | nih.gov |
| DMA | Human Topoisomerase I | > 50 | nih.gov |
Intracellular Signaling Pathway Modulation
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to a wide array of extracellular stimuli and environmental stresses, such as oxidative stress, inflammatory cytokines, and UV radiation. The pathway plays a central role in regulating cellular processes including inflammation, cell cycle progression, differentiation, and apoptosis. Activation of p38 kinases occurs through a phosphorylation cascade, most commonly involving upstream kinases MKK3 and MKK6.
While the outline refers to "Activation," research indicates that benzimidazole derivatives primarily act as modulators, often inhibitors, of the p38 signaling pathway. A series of 5-substituted benzoylamino-2-substituted phenylbenzimidazoles were synthesized and found to inhibit p38 kinase activity. nih.gov Docking studies revealed that these compounds could occupy the ATP-binding pocket of the kinase, thereby preventing its function. nih.gov In another study, 1,2,3-triazolyl linked 2-aryl benzimidazole derivatives demonstrated potent anti-proliferative activity in non-small cell lung cancer cells, which was associated with a significant reduction in the expression of p38 MAPK proteins. This downregulation of p38 protein levels points to a mechanism beyond simple competitive inhibition of kinase activity, possibly involving effects on protein synthesis or stability. Therefore, these benzimidazole analogues modulate the p38 pathway by inhibiting its kinase activity or reducing its protein expression, which can contribute to their anti-inflammatory and anticancer effects. nih.gov
Table 5: Modulation of the p38 MAPK Pathway by Benzimidazole Analogues
| Compound Class | Effect on p38 Pathway | Proposed Mechanism | Reference |
| 5-substituted benzoylamino-2-substituted phenylbenzimidazoles | Inhibition of p38 kinase activity | ATP-competitive inhibition | nih.gov |
| 1,2,3-triazolyl linked 2-aryl benzimidazoles | Reduction of p38 MAPK protein expression | Downregulation of protein levels |
The Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathway is another major MAPK signaling cascade. Similar to the p38 pathway, the SAPK/JNK pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. cellsignal.com The activation cascade involves upstream kinases such as MKK4 and MKK7, which phosphorylate and activate JNK. cellsignal.com Once activated, JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun. This regulation controls the expression of genes involved in critical cellular processes such as cell proliferation, survival, and, importantly, apoptosis.
While some benzimidazole derivatives are known to induce apoptosis, a key process regulated by the SAPK/JNK pathway, direct molecular evidence detailing the specific interaction of this compound or its close analogues with components of this pathway is not prominently featured in the reviewed literature. The sustained activation of the JNK pathway is often a pro-apoptotic signal. It can trigger cell death by phosphorylating members of the Bcl-2 family of proteins, tipping the balance towards apoptosis. Given that various benzimidazole compounds exert their anticancer effects through the induction of apoptosis, it is plausible that they may modulate the SAPK/JNK pathway to achieve this. researchgate.net However, without direct experimental evidence for the specific compound , this remains a hypothesized mechanism based on the known functions of the signaling pathway and the observed biological activities of related compounds.
Cellular Effects in In Vitro Research Models
Antiproliferative Activity against Cancer Cell Lines
Benzimidazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
While specific data for this compound is limited, studies on structurally related benzimidazole analogues, particularly those with methoxy substitutions, provide insights into their potential anticancer effects. For instance, a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have shown promising anticancer activity nih.gov. One of the most potent derivatives from this series demonstrated significant cytotoxicity against the A549 lung cancer cell line nih.gov.
Other benzimidazole derivatives have also shown noteworthy activity. For example, certain benzimidazole-1,3,4-oxadiazole hybrids have been reported to be more potent than the standard drug erlotinib (B232) against MCF-7 and MDA-MB-231 breast cancer cells mdpi.com. Specifically, one such hybrid exhibited IC50 values of 1.9 µM and 5.7 µM against MCF-7 and MDA-MB-231 cells, respectively mdpi.com. Another study highlighted a benzimidazole derivative that was highly active against T47D breast cancer cells, especially under hypoxic conditions, with an IC50 of 0.31 nM nih.gov.
The antiproliferative activity of various benzimidazole analogues against a panel of cancer cell lines is summarized in the interactive table below.
| Compound/Analogue | Cell Line | IC50 (µM) | Source |
| Benzimidazole-1,3,4-oxadiazole hybrid | MCF-7 | 1.9 | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole hybrid | MDA-MB-231 | 5.7 | mdpi.com |
| N-oxide benzimidazole nitro derivative | T47D | 0.00031 | nih.gov |
| 1H-Benzimidazol-2-yl hydrazone (5d) | MDA-MB-231 | >40 (48h), 13-20 (72h) | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole (B1194373) (Cpd 10) | MDA-MB-231 | 0.33 | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole (Cpd 13) | MDA-MB-231 | 0.38 | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole (Cpd 10) | A549 | Not specified | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole (Cpd 13) | A549 | Not specified | nih.gov |
Induction of Cell Cycle Arrest (e.g., G2/M phase)
A key mechanism through which benzimidazole derivatives exert their antiproliferative effects is the induction of cell cycle arrest, often at the G2/M checkpoint. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Several studies have demonstrated that benzimidazole analogues can effectively arrest the cell cycle in the G2/M phase. For example, certain benzimidazole-oxindole conjugates have been shown to cause cell cycle arrest at the G2/M phase researchgate.net. Similarly, a benzimidazole-1,3,4-oxadiazole hybrid was reported to induce G2/M phase arrest in both MCF-7 and MDA-MB-231 breast cancer cells mdpi.com. This effect is often linked to the ability of these compounds to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.
The induction of G2/M arrest has also been observed with other benzimidazole derivatives. For instance, a selenediazole benzimidazole derivative with a methyl group was found to be effective in triggering G2/M cell cycle arrest nih.gov. Furthermore, studies on other benzimidazole compounds have shown that they can cause an accumulation of cells in the G2/M phase in various cancer cell lines, including A549, MDA-MB-231, and SKOV3 nih.govmdpi.com. This effect on the cell cycle is a crucial aspect of the anticancer activity of this class of compounds nih.gov.
Mechanisms of Apoptosis Induction
In addition to cell cycle arrest, benzimidazole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents.
The induction of apoptosis by benzimidazole analogues often involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of the initiation of apoptosis. Studies have shown that benzimidazole derivatives can upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby promoting apoptosis mdpi.comnih.gov.
The activation of caspases, a family of proteases that execute the apoptotic program, is another critical step. Benzimidazole compounds have been shown to activate initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 mdpi.comnih.gov. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the death of the cell. For instance, a benzimidazole-acridine derivative was found to induce apoptosis in K562 cells through the intrinsic pathway nih.gov. Furthermore, certain benzimidazole-based compounds have been shown to trigger apoptosis in A549 cells in a dose-dependent manner nih.gov.
Antimicrobial Activity against Bacterial and Fungal Strains
Beyond their anticancer properties, benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A number of studies have reported the antibacterial and antifungal potential of benzimidazole analogues. For example, novel benzimidazole derivatives have shown significant activity against Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli tandfonline.com. Some of these compounds exhibited MIC values comparable to the clinical drug Cefixime against S. pyogenes tandfonline.com.
The antifungal activity of benzimidazoles has also been well-documented. Derivatives have been tested against fungal strains like Candida albicans and Aspergillus clavatus, showing promising results tandfonline.com. The antimicrobial activity of this class of compounds is believed to be, in part, due to their ability to inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair nih.gov.
The table below summarizes the antimicrobial activity of selected benzimidazole analogues.
| Compound/Analogue | Microbial Strain | MIC (µg/mL) | Source |
| Benzimidazole derivative (3b, 3c, 3e, 3j, 3p) | Streptococcus pyogenes | 26 | tandfonline.com |
| Benzimidazole derivative (3m, 3n, 3q, 3r) | Streptococcus pyogenes | 21-27 | tandfonline.com |
| Various benzimidazole derivatives | Staphylococcus aureus | Moderate activity | tandfonline.com |
| Various benzimidazole derivatives | Escherichia coli | Moderate activity | tandfonline.com |
| Benzimidazole derivative (2) | Bacillus cereus | Highly active | mdpi.com |
| Benzimidazole derivative (2) | Escherichia coli | Slightly active | mdpi.com |
Structure Activity Relationship Sar Studies of 4,7 Dimethoxy 2 Methyl 1h Benzimidazole Derivatives
Influence of Substituents on Antitumor/Antiproliferative Activity
The benzimidazole (B57391) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. bohrium.com The antitumor and antiproliferative activities of its derivatives can be finely tuned by strategic placement of various substituents on the heterocyclic and benzene (B151609) rings.
Role of Substituents at Positions N-1, C-2, C-5, and C-6
Research has consistently shown that the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are crucial for modulating biological activities. rsc.orgnih.gov The nature and position of substituents at these locations significantly impact the compound's pharmacological profile. nih.gov
N-1 Position: Substitution at the N-1 position is a common strategy to enhance anticancer activity. The introduction of various groups, such as benzyl (B1604629) moieties, can increase the therapeutic potential. rsc.orgnih.gov SAR studies indicate that modifying this position can lead to potent drug candidates with a significant range of biological activities. nih.gov For example, N-alkylation of the benzimidazole core is a key step in the diversification and optimization of these compounds. acs.org
C-2 Position: The C-2 position is highly amenable to substitution, often with aryl groups, which is a shared structural feature in many biologically active benzimidazoles. rsc.orgnih.gov The electronic properties of the substituent at C-2 play a significant role. For instance, the presence of a p-nitrophenyl ring at the C-2 position has been associated with potent activity.
C-5 and C-6 Positions: Substitutions on the benzene ring portion of the scaffold, particularly at the C-5 and C-6 positions, also greatly influence activity. nih.gov The introduction of groups like methyl (–CH3), chloro (–Cl), or nitro (–NO2) has been explored to examine their effects on anticancer and antimicrobial properties. rsc.orgnih.gov Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated that specific combinations of substituents at these positions can lead to potent cytotoxicity against various cancer cell lines. acs.org For example, compounds with a 4-chlorophenyl or 4-nitrophenyl group at C-2, a methyl group at C-6, and a benzyl or substituted benzyl group at N-1 have shown significant anticancer activity with IC₅₀ values in the low micromolar range. acs.org
Table 1: Antiproliferative Activity of Selected N,2,6-Trisubstituted 1H-benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | C-2 Substituent | C-6 Substituent | N-1 Substituent | Cancer Cell Line | IC₅₀ (µM) acs.org |
|---|---|---|---|---|---|
| 3k | 4-Nitrophenyl | H | Benzyl | HepG2 | 4.31 |
| 3l | 4-Chlorophenyl | H | 4-Chlorobenzyl | HepG2 | 7.54 |
| 4c | 4-Chlorophenyl | CH₃ | Benzyl | HepG2 | 4.98 |
| 4g | 4-Nitrophenyl | CH₃ | Benzyl | HepG2 | 2.39 |
| 4j | 4-Nitrophenyl | CH₃ | N-(4-chlorobenzyl) | HepG2 | 3.11 |
Significance of Functional Groups on the 4,7-Dimethoxybenzene Moiety
A primary route for modifying the 4,7-dimethoxybenzene moiety involves the oxidative demethylation of the parent compound, 4,7-dimethoxy-2-methylbenzimidazole, to form the corresponding benzimidazole-4,7-dione. acs.org This conversion from methoxy (B1213986) groups to a quinone system dramatically alters the chemical properties of the core, turning it into an electrophilic center. Subsequent reactions, such as nucleophilic substitution, allow for the introduction of various functional groups at positions 5 and 6. For instance, the introduction of substituted anilines (aminophenyl groups) onto the benzimidazole-4,7-dione scaffold has been used to generate novel derivatives. acs.org The electronic nature of the substituents on these newly introduced phenyl rings (e.g., fluoro, chloro) further modulates the biological activity, demonstrating the critical role that modifications derived from the original 4,7-dimethoxy groups can play in SAR. acs.org The methoxy group itself is a known contributor to the antimetastatic and antiangiogenic effects of various anticancer compounds. nih.gov
SAR for Enzyme Inhibition Potency
Benzimidazole derivatives are known to inhibit a wide range of enzymes, a property that underlies many of their therapeutic effects. nih.gov The specific substitutions around the benzimidazole core are critical for determining the potency and selectivity of enzyme inhibition.
For derivatives originating from 4,7-dimethoxy-2-methyl-1H-benzimidazole, SAR studies have been conducted to optimize their activity as enzyme inhibitors. Following the conversion of the 4,7-dimethoxy precursor to a benzimidazole-4,7-dione, various substituted anilines can be introduced. The resulting compounds have been evaluated as antagonists for the P2X3 receptor, an ATP-gated ion channel involved in nociception. acs.org
SAR studies revealed that:
Substitution at C-2: Replacing the methyl group at the C-2 position with a trifluoromethyl (CF₃) group generally leads to a significant increase in antagonistic potency against the P2X3 receptor. acs.org
Substitution on the Amino-phenyl ring: The nature and position of substituents on the aniline (B41778) ring attached at the C-5 position are crucial. Halogen substitutions, particularly chlorine and fluorine, have been shown to influence activity. For example, a 4-chlorophenylamino substituent resulted in an IC₅₀ value of 210 nM, while a more complex substituent like 4-chloro-2-iodophenylamino further increased the potency, yielding an IC₅₀ of 50 nM. acs.org
These findings highlight a clear SAR, where combining a trifluoromethyl group at C-2 with specific halogenated phenylamino (B1219803) groups at C-5 enhances the enzyme-inhibiting potency. acs.org
Table 2: SAR of Benzimidazole-4,7-dione Derivatives as P2X3 Receptor Antagonists This table is interactive. You can sort and filter the data.
| Compound ID acs.org | C-2 Substituent | C-5 Substituent | P2X3R IC₅₀ (nM) acs.org |
|---|---|---|---|
| 10b | -CH₃ | (4-Chlorophenyl)amino | 1140 |
| 11a | -CF₃ | (4-Chlorophenyl)amino | 210 |
| 11b | -CF₃ | (4-Fluorophenyl)amino | 270 |
| 11h | -CF₃ | (2,4-Dichlorophenyl)amino | 100 |
| 11k | -CF₃ | (4-Chloro-2-iodophenyl)amino | 50 |
Stereochemical and Conformational Effects on Biological Activity
The three-dimensional structure of a molecule is paramount to its interaction with biological targets. In the context of benzimidazole derivatives, stereochemistry and conformational flexibility can have a profound impact on biological activity. An important and increasingly recognized stereochemical feature in drug design is atropisomerism, which is a type of axial chirality arising from hindered rotation around a single bond. researchgate.netrsc.org
For certain benzimidazole derivatives, particularly those with bulky ortho-substituted aryl groups at the N-1 position, rotation around the N-Caryl bond can be restricted, leading to stable, separable atropisomers. rsc.org These atropisomers, being non-superimposable mirror images, can exhibit different biological activities because they interact differently with chiral biological macromolecules like enzymes and receptors. rsc.org
Studies on atropisomeric 1-phenylbenzimidazoles have shown that the individual atropisomers can vary significantly in their ability to induce cell cycle arrest, cause apoptosis, and disrupt microtubule organization in cancer cells. rsc.org In one such study, the (+)-atropisomers demonstrated a stronger biological effect than their (-)-counterparts, highlighting them as more promising agents for cancer therapy. rsc.org Similarly, the development of axially chiral N-N benzimidazole atropisomers has shown that these compounds can exhibit significant antitumor activity, with their efficacy being dependent on their specific stereochemistry. bohrium.comnih.gov This underscores the importance of considering not just the chemical formula but also the fixed spatial arrangement of atoms when designing new benzimidazole-based drugs.
Computational Approaches to SAR (e.g., Molecular Docking)
Computational methods, especially molecular docking, are powerful tools in modern drug discovery and play a key role in understanding the SAR of benzimidazole derivatives. whiterose.ac.uk Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. researchgate.net These in silico studies provide valuable insights into the molecular basis of a compound's activity and can guide the rational design of more potent and selective analogs.
For benzimidazole derivatives, molecular docking has been widely used to:
Identify Potential Biological Targets: Docking studies have helped predict suitable targets for novel benzimidazole compounds. For instance, docking simulations predicted that dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 could be potential targets for certain anticancer benzimidazole derivatives. rsc.org
Explain Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. Studies have shown that the benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan) in the active site of enzymes like acetylcholinesterase. researchgate.net
Rationalize SAR Data: Computational results often correlate well with experimental findings. For example, in a series of antitubercular benzimidazole derivatives, compounds with the highest experimental activity also showed the best docking scores (lowest binding energies) against the target protein, Mtb KasA. researchgate.net This correlation helps to validate the proposed binding mode and explains why certain substituents enhance activity. For example, the nitrogen atoms of the benzimidazole ring and specific amino groups have been identified as crucial for forming hydrogen bonds within the active site. researchgate.net
Table 3: Molecular Docking Scores of Substituted Benzimidazole Derivatives Against Mtb KasA Protein This table is interactive. You can sort and filter the data.
| Compound ID | Key Substituents | Docking Score (kcal/mol) researchgate.net |
|---|---|---|
| 7 | p-amino phenyl ring | -7.368 |
| 8 | 3-amino phenyl group | -7.173 |
| Reference Ligand | DG167 | -7.101 |
These computational approaches accelerate the drug development process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,7-Dimethoxy-2-methyl-1H-benzimidazole, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting with 4,7-dimethoxybenzene derivatives and methyl-substituted imidazole precursors. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMSO) with catalysts like potassium carbonate for nucleophilic substitutions .
- Purification : Employ column chromatography or recrystallization (water-ethanol systems) to isolate the compound. HPLC can validate purity (>98%) .
- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (reflux conditions) while monitoring via TLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm, split due to substituents). The methyl group on the imidazole ring appears as a singlet (δ 2.5–3.0 ppm) .
- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) in methoxy groups and N-H (3400–3200 cm⁻¹) in the benzimidazole core .
- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethanol/water mixtures to grow single crystals .
- Data Collection : Employ a diffractometer (Mo-Kα radiation) and SHELX software for structure solution (SHELXT) and refinement (SHELXL) .
- Validation : Check R-factors (<5%) and electron density maps for methoxy/methyl group orientations .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Derivatization : Modify substituents (e.g., halogenation at position 2, methoxy replacement) via Suzuki coupling or click chemistry .
- Biological Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituents with activity .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin for anticancer activity) .
Q. How to address contradictory data in literature regarding the compound’s reactivity or bioactivity?
- Methodological Answer :
- Reproducibility Checks : Replicate reported synthetic protocols with strict control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
- Meta-Analysis : Compare biological data across studies using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number) .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm compound identity in disputed cases .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Continuous Flow Systems : Replace batch reactors to improve heat/mass transfer and reduce side reactions .
- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C) for recyclability in cross-coupling steps .
- Process Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
